molecular formula C12H27AlO3 B12060173 Tri-t-butoxyaluminium

Tri-t-butoxyaluminium

Cat. No.: B12060173
M. Wt: 246.32 g/mol
InChI Key: MDDPTCUZZASZIQ-UHFFFAOYSA-N
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Description

Tri-t-butoxyaluminium, also known as lithium tri-tert-butoxyaluminum hydride, is a chemical compound with the formula LiAlH[OC(CH₃)₃]₃. It is a stable, mild reducing agent that is used in various organic synthesis reactions. This compound is particularly known for its selective reduction capabilities, making it a valuable reagent in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tri-t-butoxyaluminium involves a multi-step process:

Industrial Production Methods

In industrial settings, the preparation method is optimized to reduce costs. For instance, using low-cost metal sodium and lithium chloride instead of high-cost metal lithium can significantly lower production expenses .

Chemical Reactions Analysis

Types of Reactions

Tri-t-butoxyaluminium primarily undergoes reduction reactions. It is known for its ability to selectively reduce aldehydes and ketones in the presence of esters. It can also reduce imidoyl chlorides to aldimines and aromatic disulfides to thiols .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, aldimines, and thiols, depending on the starting materials and reaction conditions .

Scientific Research Applications

Tri-t-butoxyaluminium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tri-t-butoxyaluminium involves the transfer of hydride ions to the target molecule. The bulky tert-butoxy groups modulate the reactivity of the reagent, ensuring selective reduction. The molecular targets are typically carbonyl groups in aldehydes and ketones, which are reduced to their corresponding alcohols or aldimines .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H27AlO3

Molecular Weight

246.32 g/mol

IUPAC Name

tris[(2-methylpropan-2-yl)oxy]alumane

InChI

InChI=1S/3C4H9O.Al/c3*1-4(2,3)5;/h3*1-3H3;/q3*-1;+3

InChI Key

MDDPTCUZZASZIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O[Al](OC(C)(C)C)OC(C)(C)C

Origin of Product

United States

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